Lapachenole

概要

説明

ラパケノールは、天然に存在するナフトキノン誘導体、特に1,4-ナフトキノンです。 この化合物は、抗癌、抗炎症、抗菌特性など、幅広い薬理活性について研究されてきました。 .

2. 製法

合成経路と反応条件: ラパケノールは、さまざまな化学的経路によって合成できます。一般的な方法の1つは、適切な前駆体を酸性条件下で環化することです。 たとえば、2-ヒドロキシ-3-イソペンテニル-1,4-ナフトキノンとメタノールを酸性条件下で反応させることで、ラパケノールが得られます。 .

工業生産方法: ラパケノールの工業生産は、一般的にラパチョの木の樹皮からの抽出によって行われます。 樹皮は溶媒抽出にかけられ、その後、結晶化やクロマトグラフィーなどの精製プロセスによって、純粋な形でラパケノールが分離されます。 .

準備方法

Synthetic Routes and Reaction Conditions: Lapachenol can be synthesized through various chemical routes. One common method involves the cyclization of appropriate precursors under acidic conditions. For instance, the reaction of 2-hydroxy-3-isopentenyl-1,4-naphthoquinone with methanol under acidic conditions can yield lapachenol .

Industrial Production Methods: Industrial production of lapachenol typically involves extraction from the bark of the lapacho tree. The bark is subjected to solvent extraction, followed by purification processes such as crystallization and chromatography to isolate lapachenol in its pure form .

化学反応の分析

Photochemical Rearrangement and Reactivity

Lapachenole undergoes UV-induced rearrangements to form highly conjugated, reactive intermediates. Upon irradiation at 254–350 nm in aqueous buffer (pH 7.4), it generates a long-lived (>12 hours) photoproduct capable of forming covalent adducts with nucleophiles like glutathione (GSH) via Michael addition .

Key Observations:

This photochromic behavior enables its use as a photoaffinity probe for studying protein-ligand interactions .

Photoaffinity Labeling of Cytochrome P450 3A4

This compound acts as a competitive inhibitor of CYP3A4, with an IC₅₀ of 71 μM against midazolam metabolism. UV irradiation (365 nm) converts this reversible inhibition into irreversible binding, confirming its utility as a photoaffinity ligand .

Mechanistic Insights:

-

Pre-irradiation: Reversible binding to CYP3A4 active site.

-

Post-irradiation: Covalent adduct formation via reactive intermediate.

-

Kinetics: Complete inhibition occurs within 10 minutes of UV exposure .

Interaction with Nucleophiles

This compound’s photoproduct reacts efficiently with thiols (e.g., GSH) and amines. For example:

-

Michael Addition with GSH:

Stability and Degradation Pathways

科学的研究の応用

Pharmacological Applications

1. Anticancer Properties

Lapachenole has been studied for its potential anticancer effects. Research indicates that it exhibits cytotoxic activity against various cancer cell lines, including breast and cervical cancer cells. A study demonstrated that this compound induced apoptosis in MDA-MB-231 (breast cancer) and C33A (cervical cancer) cell lines, suggesting its potential as a therapeutic agent in oncology .

2. Antimicrobial Activity

The compound shows significant antimicrobial properties against a range of pathogens. Its effectiveness against bacteria and fungi makes it a candidate for developing new antimicrobial agents. Studies have highlighted its ability to inhibit the growth of resistant strains, thus addressing a critical need in modern medicine .

3. Anti-inflammatory Effects

this compound has been shown to modulate inflammatory pathways, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases. By inhibiting pro-inflammatory cytokines, it may help reduce inflammation and associated pain .

Biochemical Applications

1. Reactive Oxygen Species Scavenging

Research has indicated that this compound can act as an antioxidant by scavenging reactive oxygen species (ROS). This property is crucial for protecting cells from oxidative stress, which is linked to various chronic diseases, including neurodegenerative disorders .

2. Interaction with Glutathione

A study investigating the reactivity of this compound with glutathione upon irradiation revealed its potential role in cellular detoxification processes. The compound's interaction with this important antioxidant suggests that it may enhance the body's defense mechanisms against oxidative damage .

Environmental Applications

1. Phytoremediation Potential

Given its natural origin, this compound may have applications in phytoremediation—using plants to remove pollutants from the environment. Its ability to interact with heavy metals and organic contaminants could be harnessed to develop eco-friendly remediation strategies .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Anticancer Activity of this compound | Evaluated cytotoxic effects on cancer cell lines | Induced apoptosis in MDA-MB-231 and C33A cells; potential for therapeutic use |

| Antimicrobial Properties | Tested against various pathogens | Effective against resistant bacterial strains; potential for new drug development |

| Anti-inflammatory Mechanisms | Investigated modulation of inflammatory pathways | Reduced levels of pro-inflammatory cytokines; implications for treating inflammatory diseases |

| Oxidative Stress Mitigation | Assessed antioxidant capacity | Scavenged reactive oxygen species; protective effects against oxidative stress |

作用機序

ラパケノールは、主に活性酸素種 (ROS) の生成と細胞酵素との相互作用を通じて効果を発揮します。DNA複製に重要な酵素であるトポイソメラーゼを阻害することで、癌細胞の細胞周期停止とアポトーシスを引き起こす可能性があります。 さらに、ラパケノールは、ピリミジンヌクレオチドの合成に関与する酵素であるジヒドロオロト酸デヒドロゲナーゼを阻害することにより、ピリミジン代謝を阻害する可能性があります。 .

6. 類似の化合物との比較

ラパケノールは、その特定の構造と薬理学的特性によりユニークです。類似の化合物には以下が含まれます。

ラパコール: 抗癌作用と抗菌作用が類似した、別のナフトキノン誘導体です。

プルンバギン: ツルハナナス属の根に含まれ、抗癌作用と抗炎症作用が知られています。

ユグロン: ブラックウォールナッツから単離され、抗菌作用と抗癌作用を示します。

類似化合物との比較

Lapachenol is unique due to its specific structure and pharmacological properties. Similar compounds include:

Lapachol: Another naphthoquinone derivative with similar anticancer and antimicrobial properties.

Plumbagin: Found in the roots of Plumbago species, known for its anticancer and anti-inflammatory activities.

Juglone: Isolated from black walnut, exhibits antimicrobial and anticancer properties.

Lapachenol stands out due to its specific interactions with cellular enzymes and its potential therapeutic applications .

生物活性

Lapachenole, a compound belonging to the benzochromene class, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

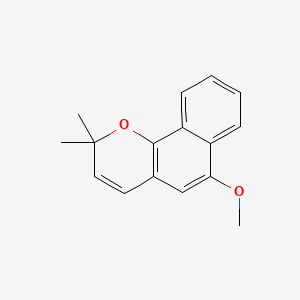

Chemical Structure and Properties

This compound is chemically characterized by the formula CHO and is found in various plant species, including Lippia origanoides and Lippia graveolens . Its structure allows it to interact with various biological targets, particularly enzymes involved in drug metabolism.

Cytochrome P450 Interaction

One of the significant biological activities of this compound is its interaction with cytochrome P450 3A4 (CYP3A4), a crucial enzyme in drug metabolism. Research indicates that this compound acts as a photoaffinity ligand for CYP3A4, demonstrating competitive inhibition of midazolam metabolism with an IC value of 71 µM. This inhibition becomes irreversible upon UV irradiation, suggesting that this compound can effectively label CYP3A4 in a light-dependent manner .

Antimicrobial Activity

This compound has also been studied for its antimicrobial properties. It exhibits activity against various pathogens, including bacteria and fungi. The compound's effectiveness is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes .

Biological Activities

The following table summarizes the biological activities associated with this compound:

Case Study: Anticancer Effects

In a study examining the anticancer potential of this compound, researchers found that it induced apoptosis in human cancer cell lines. The mechanism involved the activation of caspases and the modulation of Bcl-2 family proteins, leading to increased cell death in treated cells compared to controls. This suggests that this compound may be a promising candidate for further development as an anticancer agent .

Research on Antioxidant Properties

Another research study highlighted this compound's antioxidant capabilities. The compound demonstrated significant free radical scavenging activity in vitro, which could contribute to its protective effects against oxidative stress-related diseases. This property is particularly relevant in the context of chronic diseases where oxidative damage plays a critical role .

特性

CAS番号 |

573-13-7 |

|---|---|

分子式 |

C16H16O2 |

分子量 |

240.30 g/mol |

IUPAC名 |

6-methoxy-2,2-dimethylbenzo[h]chromene |

InChI |

InChI=1S/C16H16O2/c1-16(2)9-8-11-10-14(17-3)12-6-4-5-7-13(12)15(11)18-16/h4-10H,1-3H3 |

InChIキー |

BFGQXXNDFKWDMA-UHFFFAOYSA-N |

SMILES |

CC1(C=CC2=C(O1)C3=CC=CC=C3C(=C2)OC)C |

正規SMILES |

CC1(C=CC2=C(O1)C3=CC=CC=C3C(=C2)OC)C |

Key on ui other cas no. |

573-13-7 |

同義語 |

lapachenole |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。